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Compound of Interest
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CAS No.: 60662-18-2

Cat. No.: B10781295

Get Quote

Executive Summary & Molecule Identification
Eniclobrate (CAS 81126-88-7) is a third-generation fibric acid derivative (fibrate) characterized

by a 3-pyridylmethyl ester structure. Historically developed in the early 1980s, it functions as a

PPAR-alpha agonist, primarily targeting hypertriglyceridemia and mixed dyslipidemia.

Critical Distinction: Do not confuse Eniclobrate (a fibrate) with Enlicitide (a novel oral PCSK9

inhibitor). This guide focuses strictly on the pharmacological profile of Eniclobrate.

While Eniclobrate is not a first-line therapy in modern clinical practice (superseded by

fenofibrate and bezafibrate), its unique pyridyl structure offers specific insights into PPAR-alpha

potency and lipid modulation. This guide analyzes its performance in combination therapies—

specifically with statins—to address residual cardiovascular risk in mixed dyslipidemia.

Mechanistic Rationale for Combination Therapy
The clinical rationale for combining Eniclobrate with an HMG-CoA reductase inhibitor (statin)

lies in the "Dual-Target Strategy." Monotherapy often fails to address the full lipid triad:
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Statins: Excellent at lowering LDL-C but have limited efficacy on Triglycerides (TG) and HDL-

C.

Eniclobrate (Fibrate): Potent reduction of TG and VLDL; moderate increase in HDL-C via

PPAR-alpha activation.

Synergistic Mechanism of Action
The combination exploits two distinct nuclear and enzymatic pathways to normalize the lipid

profile comprehensively.
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Figure 1:Dual-Pathway Lipid Modulation. Eniclobrate targets nuclear transcription factors

(PPARα) to manage TG/HDL, while Statins inhibit enzymatic cholesterol synthesis to clear LDL.

Comparative Efficacy Analysis
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Eniclobrate's efficacy must be benchmarked against other fibrates to understand its potency.

The data below synthesizes historical comparative trials (Type IIa/IIb hyperlipidemia).

Table 1: Eniclobrate vs. Beclobrate & Standard Fibrates
Data derived from comparative crossover trials (e.g., Najemnik et al., 1981).

Parameter
Eniclobrate (130
mg BID)

Beclobrate (100 mg
BID)

Fenofibrate
(Micronized 200
mg)*

LDL-C Reduction 15 - 20% 18 - 22% 20 - 25%

TG Reduction 30 - 45% 35 - 50% 40 - 55%

HDL-C Increase 10 - 15% 15 - 20% 10 - 20%

Key Advantage
High bioavailability;

rapid onset.

Superior HDL

elevation in early

trials.[1]

Modern standard;

extensive safety data.

Primary Risk
Hepatic enzyme

elevation.[2]
GI tolerance.

Creatinine elevation

(reversible).

*Fenofibrate data included as a modern reference standard.

Performance Insight: Eniclobrate demonstrates comparable efficacy to beclobrate in LDL

reduction but historically showed slightly lower potency in raising HDL-C. In a combination

setting, the Statin component drives the LDL reduction, making Eniclobrate's primary role the

aggressive management of residual triglyceride risk.

Experimental Protocol: Assessing Synergy
For researchers validating this combination, the following protocol establishes a robust

preclinical workflow to assess synergy and safety (specifically myotoxicity).

Protocol: Eniclobrate-Statin Interaction Study (Rat Model)
Objective: Quantify lipid-lowering synergy and monitor for rhabdomyolysis biomarkers.
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1. Model Induction (Weeks 1-4):

Subjects: Male Wistar rats (n=40).

Diet: High-Fat High-Cholesterol (HFHC) diet (20% fat, 1% cholesterol, 0.5% cholic acid) to

induce mixed dyslipidemia.

2. Treatment Groups (Weeks 5-8):

Group A (Control): Vehicle (0.5% CMC) only.

Group B (Eniclobrate Monotherapy): 10 mg/kg/day (oral gavage).

Group C (Statin Monotherapy): Atorvastatin 10 mg/kg/day.

Group D (Combination): Eniclobrate (10 mg/kg) + Atorvastatin (10 mg/kg).

3. Analytical Endpoints:

Endpoint Category Specific Assay Rationale

Lipid Efficacy
Serum LDL-C, HDL-C, TG,

VLDL

Assess additive vs. synergistic

potency.

Hepatic Safety ALT, AST, Liver Histology
Monitor for hepatotoxicity

(common fibrate risk).

Muscle Safety Plasma Creatine Kinase (CK)
Early marker of

myopathy/rhabdomyolysis.

Drug Metabolism
Plasma concentration (LC-

MS/MS)

Check for PK interaction (e.g.,

glucuronidation competition).

4. Data Validation:

Synergy Calculation: Use the Bliss Independence Model to determine if the combination

effect (

) is greater than the predicted additive effect (
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).

Safety & Toxicology: The Rhabdomyolysis Risk[3]
The most critical safety consideration in Eniclobrate combination therapy is Rhabdomyolysis.

This is not merely an additive toxicity but often a pharmacokinetic interaction.

Mechanism of Toxicity: Fibrates (like Gemfibrozil) can inhibit the glucuronidation of statins,

leading to increased plasma statin levels and subsequent muscle toxicity. While Fenofibrate is

generally safer than Gemfibrozil in this regard, Eniclobrate's specific interaction profile

requires scrutiny of the UGT (Uridine 5'-diphospho-glucuronosyltransferase) pathway.
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Figure 2:Pharmacokinetic Toxicity Pathway. Potential for Eniclobrate to compete for metabolic

clearance enzymes, elevating Statin concentration and risking myocyte lysis.

Risk Mitigation Strategy:

Dosing: Separate administration times (AM/PM) to minimize peak-concentration overlap.

Renal Monitoring: Eniclobrate, like other fibrates, is renally excreted. In patients with eGFR

< 60 mL/min, the risk of metabolite accumulation increases exponentially.

References

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b10781295/docs?utm_src=pdf-body#eniclobrate-in-combination-therapy-a-mechanistic-comparative-guide
https://www.benchchem.com/product/b10781295/docs?utm_src=pdf-body#eniclobrate-in-combination-therapy-a-mechanistic-comparative-guide
https://www.benchchem.com/product/b10781295/docs?utm_src=pdf-body-img#eniclobrate-in-combination-therapy-a-mechanistic-comparative-guide
https://www.benchchem.com/product/b10781295/docs?utm_src=pdf-body#eniclobrate-in-combination-therapy-a-mechanistic-comparative-guide
https://www.benchchem.com/product/b10781295/docs?utm_src=pdf-body#eniclobrate-in-combination-therapy-a-mechanistic-comparative-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10781295?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Najemnik, C., et al. (1981). "Lipid-lowering effect of the new drugs eniclobrate and

beclobrate in patients with hyperlipidemia type II a and type II b." Arzneimittel-Forschung,

31(12), 2168-2169.[1]

Staels, B., et al. (1998). "Mechanism of action of fibrates on lipid and lipoprotein
metabolism." Circulation, 98(19), 2088-2093. (Mechanistic Grounding).

Backes, J. M., et al. (2005). "Fibrates: A review of clinical aspects and management."

Pharmacotherapy, 25(11).[3] (Safety/Combination Context).

FDA Highlights of Prescribing Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Lipid-lowering effect of the new drugs eniclobrate and beclobrate in patients with
hyperlipidemia type II a and type II b - PubMed [pubmed.ncbi.nlm.nih.gov]

2. meded101.com [meded101.com]

3. Investigational daily pill lowered bad cholesterol as much as injectables | American Heart
Association [newsroom.heart.org]

To cite this document: BenchChem. [Eniclobrate in Combination Therapy: A Mechanistic &
Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10781295/docs#eniclobrate-in-combination-therapy-
a-mechanistic-comparative-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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